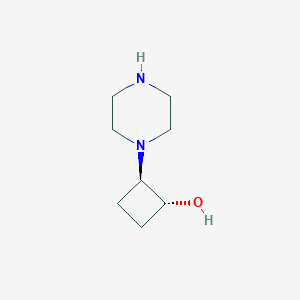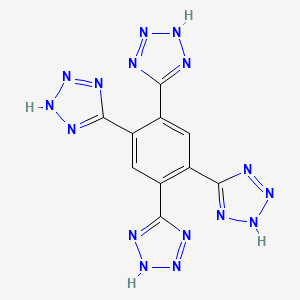
トランス-2-(ピペラジン-1-イル)シクロブタン-1-オール
説明
Trans-2-(Piperazin-1-yl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-(Piperazin-1-yl)cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(Piperazin-1-yl)cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
膵臓リパーゼ阻害
この化合物は、新規膵臓リパーゼ阻害剤としての可能性について調査されています。 このような阻害剤は、食事からの脂肪の吸収を阻害できるため、肥満治療薬の開発に不可欠です .
抗菌活性
トランス-2-(ピペラジン-1-イル)シクロブタン-1-オールの構造類似体は、抗菌活性において有望な結果を示しています。 これらの化合物は、さまざまな細菌株に対して試験されており、その結果、新規抗菌剤の開発における潜在的な用途が示唆されています .
抗酸化特性
研究によると、これらの化合物は抗酸化活性を示します。 フリーラジカルを捕捉することにより、酸化ストレス関連疾患に対する保護に貢献できます .
密度汎関数理論(DFT)研究
DFTを用いて化合物の電子構造を分析しました。 これらの研究は、分子の反応性と他の生体標的との相互作用を理解するために不可欠です .
分子ドッキング
分子ドッキング研究は、トランス-2-(ピペラジン-1-イル)シクロブタン-1-オールと膵臓リパーゼなどの酵素との相互作用を予測するために実施されました。 これは、創薬と発見における重要なステップです .
シッフ塩基形成
これは、医薬品化学や触媒など、さまざまな分野で価値のあるシッフ塩基の合成のための前駆体として役立ちます .
スペクトル同定
この化合物は、UV-VisおよびFTIR分光法を含むスペクトル研究で使用され、反応を監視し、目的の生成物の形成を確認します .
熱分析
この化合物とその誘導体の熱的特性は、その安定性と分解パターンを理解するために研究されており、これは実用的な用途にとって重要です .
作用機序
生化学分析
Biochemical Properties
Trans-2-(Piperazin-1-yl)cyclobutan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including binding to active sites of enzymes, altering protein conformation, and affecting the activity of biomolecules. For instance, it has been observed to interact with certain antimicrobial enzymes, potentially inhibiting their activity and thus exhibiting antimicrobial properties .
Cellular Effects
Trans-2-(Piperazin-1-yl)cyclobutan-1-ol influences various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the signaling pathways involved in cell growth and differentiation, leading to changes in gene expression that can alter cellular metabolism and function .
Molecular Mechanism
The mechanism of action of trans-2-(Piperazin-1-yl)cyclobutan-1-ol involves several molecular interactions. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for its biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-2-(Piperazin-1-yl)cyclobutan-1-ol can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, which are important for understanding its therapeutic potential .
Dosage Effects in Animal Models
The effects of trans-2-(Piperazin-1-yl)cyclobutan-1-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can result in toxicity .
Metabolic Pathways
Trans-2-(Piperazin-1-yl)cyclobutan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of trans-2-(Piperazin-1-yl)cyclobutan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity and therapeutic potential .
Subcellular Localization
Trans-2-(Piperazin-1-yl)cyclobutan-1-ol exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its effects. Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
(1R,2R)-2-piperazin-1-ylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-2-1-7(8)10-5-3-9-4-6-10/h7-9,11H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORBGDQEWCLRSY-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium](/img/structure/B1493546.png)





![7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene](/img/structure/B1493563.png)



![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
